(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
126112-22-9
VCID:
VC0159448
InChI:
InChI=1S/C40H63N13O8/c1-6-23(4)33(38(60)50-29(18-25-19-45-21-47-25)39(61)53-16-8-10-30(53)34(41)56)52-36(58)28(17-24-11-13-26(54)14-12-24)49-37(59)32(22(2)3)51-35(57)27(48-31(55)20-44-5)9-7-15-46-40(42)43/h11-14,19,21-23,27-30,32-33,44,54H,6-10,15-18,20H2,1-5H3,(H2,41,56)(H,45,47)(H,48,55)(H,49,59)(H,50,60)(H,51,57)(H,52,58)(H4,42,43,46)/t23-,27-,28-,29-,30-,32-,33-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Molecular Formula:
C40H63N13O8
Molecular Weight:
854 g/mol
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
CAS No.: 126112-22-9
Main Products
VCID: VC0159448
Molecular Formula: C40H63N13O8
Molecular Weight: 854 g/mol
CAS No. | 126112-22-9 |
---|---|
Product Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
Molecular Formula | C40H63N13O8 |
Molecular Weight | 854 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C40H63N13O8/c1-6-23(4)33(38(60)50-29(18-25-19-45-21-47-25)39(61)53-16-8-10-30(53)34(41)56)52-36(58)28(17-24-11-13-26(54)14-12-24)49-37(59)32(22(2)3)51-35(57)27(48-31(55)20-44-5)9-7-15-46-40(42)43/h11-14,19,21-23,27-30,32-33,44,54H,6-10,15-18,20H2,1-5H3,(H2,41,56)(H,45,47)(H,48,55)(H,49,59)(H,50,60)(H,51,57)(H,52,58)(H4,42,43,46)/t23-,27-,28-,29-,30-,32-,33-/m0/s1 |
Standard InChIKey | WDJJHCAFCXYZLZ-OGRDEYPQSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Sequence | GRVYIHP |
PubChem Compound | 10328209 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume